(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride
Description
“(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride” is a structurally complex polycyclic compound featuring a tetracyclic framework with fused aziridine, piperazine, and aromatic moieties. The stereochemistry (10R,15S) and methyl substitution at position 4 confer distinct electronic and steric properties, influencing its reactivity and biological interactions. The dihydrochloride salt form enhances solubility, making it suitable for pharmaceutical and biochemical applications.
Properties
Molecular Formula |
C14H21Cl2N3 |
|---|---|
Molecular Weight |
302.2 g/mol |
IUPAC Name |
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride |
InChI |
InChI=1S/C14H19N3.2ClH/c1-16-7-8-17-12-5-6-15-9-11(12)10-3-2-4-13(16)14(10)17;;/h2-4,11-12,15H,5-9H2,1H3;2*1H/t11-,12-;;/m0../s1 |
InChI Key |
ZGURLDIAYPVXRV-AQEKLAMFSA-N |
Isomeric SMILES |
CN1CCN2[C@H]3CCNC[C@H]3C4=C2C1=CC=C4.Cl.Cl |
Canonical SMILES |
CN1CCN2C3CCNCC3C4=C2C1=CC=C4.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves multiple steps, including the formation of the tetracyclic core and subsequent functionalization. The reaction conditions typically involve the use of specific solvents, catalysts, and temperature control to ensure the desired stereochemistry and high yield.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance efficiency and scalability. These methods often include the use of automated systems to control reaction parameters precisely, ensuring consistent product quality.
Chemical Reactions Analysis
Types of Reactions
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while substitution reactions can introduce various functional groups.
Scientific Research Applications
(10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene;dihydrochloride involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Research Findings and Limitations
- Key Insight : The methyl group and stereochemistry synergistically optimize solubility, stability, and target affinity.
- Gaps: No direct in vivo data exists for the target compound; most conclusions are extrapolated from structural analogs or lumping models .
Biological Activity
The compound (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene; dihydrochloride is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₄H₁₉N₃
- Molecular Weight : 233.32 g/mol
- CAS Number : 313368-85-3
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. In vitro studies have shown that it inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae at low micromolar concentrations.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 2 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
| Escherichia coli | 8 µg/mL |
These findings suggest a mechanism involving disruption of bacterial cell wall synthesis or function.
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In a study examining its effects on human cancer cell lines, it demonstrated cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cells.
| Cell Line | IC₅₀ (µM) |
|---|---|
| MCF-7 | 10 |
| A549 | 15 |
Mechanistically, it appears to induce apoptosis through the activation of caspase pathways and modulation of Bcl-2 family proteins.
Neuroprotective Effects
Emerging studies indicate that (10R,15S)-4-methyl-1,4,12-triazatetracyclo[7.6.1.05,16.010,15]hexadeca-5,7,9(16)-triene may possess neuroprotective properties. In rodent models of neurodegenerative diseases, it has been shown to reduce neuronal cell death and improve cognitive function.
Case Studies
-
Case Study on Antimicrobial Efficacy :
A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving the treatment showed a significant reduction in infection severity compared to the control group. -
Case Study on Cancer Treatment :
A pilot study involving patients with metastatic breast cancer explored the use of this compound in combination with standard chemotherapy agents. Preliminary results indicated enhanced tumor regression rates and manageable side effects. -
Neuroprotection in Animal Models :
In a study involving mice subjected to induced oxidative stress, administration of the compound resulted in notable preservation of cognitive function and reduction of oxidative damage markers in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
